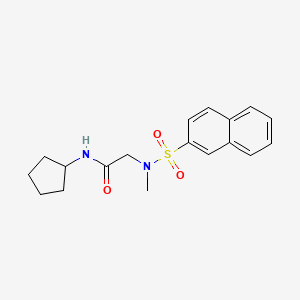
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter involved in regulating the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用机制
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide are primarily related to its ability to increase GABAergic neurotransmission in the brain. This can lead to a decrease in neuronal excitability, which may result in reduced seizure activity, anxiety, and drug-seeking behaviors. Additionally, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide may have other effects on neurotransmitter systems, such as dopamine and glutamate, which could contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission, which can be useful for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of using N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is its potential off-target effects on other enzymes or neurotransmitter systems. Additionally, the synthesis of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is complex and may be challenging for some labs to reproduce.
未来方向
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors for therapeutic use. Additionally, further studies are needed to elucidate the exact mechanisms of action of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide and its effects on other neurotransmitter systems. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide in various neurological and psychiatric disorders.
合成方法
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The synthesis starts with the reaction of cyclopentylmagnesium bromide with methyl 2-bromoacetate to form the ester intermediate. This intermediate is then reacted with 2-naphthylsulfonyl chloride to form the sulfonamide intermediate, which is then reacted with glycine methyl ester hydrochloride to form the final product, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide.
科学研究应用
N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and addiction. In preclinical studies, N~1~-cyclopentyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has demonstrated efficacy in reducing seizures, anxiety-like behaviors, and drug-seeking behaviors. Clinical trials have also shown promising results in reducing seizure frequency in patients with refractory epilepsy.
属性
IUPAC Name |
N-cyclopentyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-20(13-18(21)19-16-8-4-5-9-16)24(22,23)17-11-10-14-6-2-3-7-15(14)12-17/h2-3,6-7,10-12,16H,4-5,8-9,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZRRSNLXBQNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)

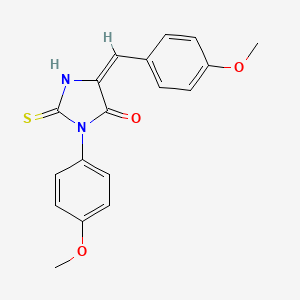
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
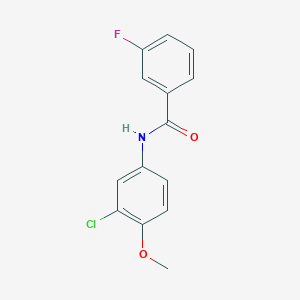
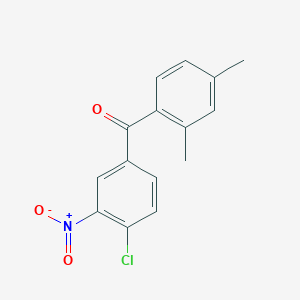
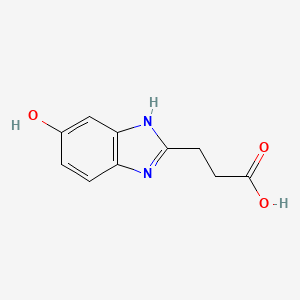
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)